molecular formula C20H29NO4 B1521048 Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate CAS No. 1160247-33-5

Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate

Cat. No. B1521048
CAS RN: 1160247-33-5
M. Wt: 347.4 g/mol
InChI Key: ZGJJNNNFBSSKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate (TBDMS) is an organic compound that has gained significant attention in recent years due to its versatile properties and potential applications in scientific research. This compound has been used in various fields of chemistry, including organic synthesis, natural product synthesis, and medicinal chemistry. TBDMS is a relatively new compound, and its synthesis and applications are still being explored.

Scientific Research Applications

Synthesis of Bifunctional Compounds

Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting the utility of related intermediates for selective derivation on azetidine and cyclobutane rings. This offers a convenient entry point to novel compounds that access chemical spaces complementary to piperidine ring systems, which could be related to the synthesis or functionalization of tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Spirocyclic Oxindole Analogue Synthesis

Teng, Zhang, and Mendonça (2006) reported on the efficient synthesis of a spirocyclic oxindole analogue, which is structurally similar to tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate. The key steps included dianion alkylation and cyclization, demonstrating the potential for creating complex spirocyclic structures that could be analogous to the target compound (Teng, Zhang, & Mendonça, 2006).

Building Blocks for Enantiopure Derivatives

Marin et al. (2004) developed tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates as precursors for cis-4-hydroxy delta-lactams, leading to enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. This research demonstrates the versatility of tert-butyl-substituted piperidinecarboxylates in synthesizing complex molecules, which may include structures similar to tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

properties

IUPAC Name

tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-19(2,3)25-18(22)21-10-8-20(9-11-21)7-6-14-12-16(23-4)17(24-5)13-15(14)20/h12-13H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJJNNNFBSSKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=CC(=C(C=C32)OC)OC)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5,6-dimethoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
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Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate

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